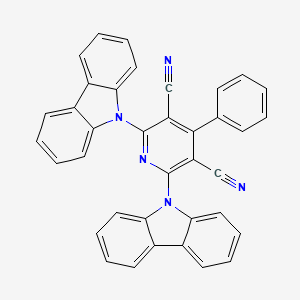
2,6-Di-9H-carbazol-9-yl-4-phenyl-3,5-pyridinedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile is a complex organic compound that features a unique structure combining carbazole and pyridine units.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile typically involves the coupling of fluoro-substituted pyridines with carbazole derivatives. A catalyst-free C-N coupling reaction is often employed, which results in high yields of 85-95%. The reaction conditions usually involve the use of solvents such as dichloromethane and tetrahydrofuran, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly at the carbazole units, can lead to the formation of various derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various carbazole-pyridine hybrid compounds, which have applications in OLEDs and other electronic devices .
科学的研究の応用
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it a candidate for use in bioelectronic devices.
Industry: It is used in the production of OLEDs, electrochromic devices, and other electronic components.
作用機序
The mechanism by which 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile exerts its effects is primarily through its electronic properties. The compound acts as a bipolar host material with high triplet energy and carrier mobilities, making it suitable for use in OLEDs. The molecular targets include the electronic states of the carbazole and pyridine units, which interact to produce the desired electronic effects.
類似化合物との比較
Similar Compounds
2,6-di(9H-carbazol-9-yl)pyridine: This compound is similar in structure but lacks the phenyl and dicarbonitrile groups, which can affect its electronic properties.
3,6-di(2-thienyl)carbazole: Another similar compound that features thiophene units instead of pyridine, leading to different electronic characteristics.
Uniqueness
2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile is unique due to its combination of carbazole and pyridine units with phenyl and dicarbonitrile groups. This unique structure provides it with distinct electronic properties that are advantageous for use in advanced electronic devices .
特性
分子式 |
C37H21N5 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC名 |
2,6-di(carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C37H21N5/c38-22-29-35(24-12-2-1-3-13-24)30(23-39)37(42-33-20-10-6-16-27(33)28-17-7-11-21-34(28)42)40-36(29)41-31-18-8-4-14-25(31)26-15-5-9-19-32(26)41/h1-21H |
InChIキー |
GPDAJUNZBOTVQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


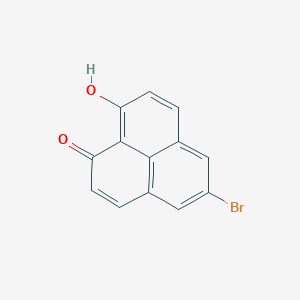
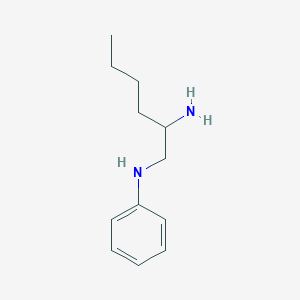
![9-(4-ethoxyphenyl)-1-methyl-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14086572.png)

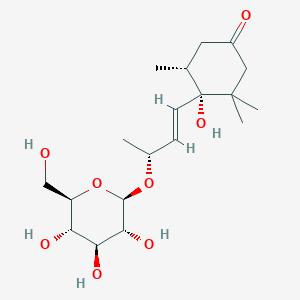
![2-Benzofuranyl[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14086588.png)
![7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086590.png)
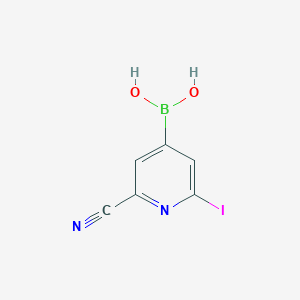
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086610.png)
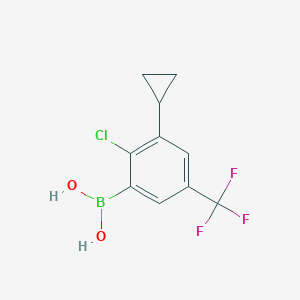
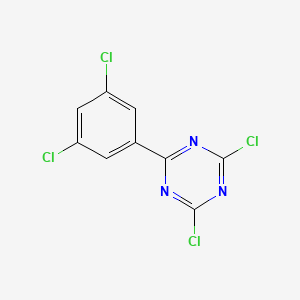
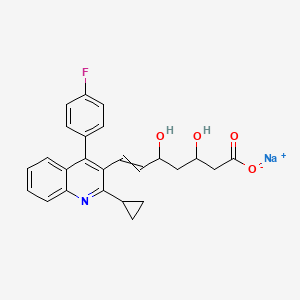
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086621.png)

